9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid
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Overview
Description
9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid: is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of applications in various fields such as pharmacology, material sciences, and photophysics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid typically involves the following steps:
Formation of the acridine core: The acridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diphenylamine and formaldehyde under acidic conditions.
Introduction of the piperidin-1-ylpropyl group: This step involves the alkylation of the acridine core with a piperidin-1-ylpropyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the acridine core, resulting in the formation of dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, especially at the acridine core, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as halides, sulfonates, and organometallic compounds under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives with modified electronic and steric properties.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be employed in the development of organic light-emitting diodes (OLEDs) and other photophysical applications due to its unique electronic properties.
Biology and Medicine:
Anticancer Research: Acridine derivatives, including this compound, have shown potential as DNA intercalators, which can inhibit the replication of cancer cells.
Antimicrobial Agents: The compound can be explored for its antimicrobial properties against bacterial and protozoal infections.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its vibrant color and stability.
Fluorescent Markers: It can be employed as a fluorescent marker in various analytical and diagnostic applications.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting the function of DNA-related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer and antimicrobial agent.
Comparison with Similar Compounds
Acridine: The parent compound with a similar core structure but lacking the piperidin-1-ylpropyl and dimethyl groups.
Acridone: A derivative with a carbonyl group at the 9-position instead of the dimethyl groups.
Proflavine: An acridine derivative with amino groups at the 3 and 6 positions.
Uniqueness:
Structural Features: The presence of the piperidin-1-ylpropyl group and dimethyl groups at the 9-position makes this compound unique compared to other acridine derivatives.
Properties
CAS No. |
4943-02-6 |
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Molecular Formula |
C24H34N2O3S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
9,9-dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid |
InChI |
InChI=1S/C23H30N2.CH4O3S/c1-23(2)19-11-4-6-13-21(19)25(22-14-7-5-12-20(22)23)18-10-17-24-15-8-3-9-16-24;1-5(2,3)4/h4-7,11-14H,3,8-10,15-18H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
MKNQOMXWTZACOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN4CCCCC4)C.CS(=O)(=O)O |
Origin of Product |
United States |
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